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Compound of Interest |

5-(4-Chlorophenyl)-3-
Compound Name:
methylisoxazole
CAS No.: 4211-87-4
Cat. No.: B1625309

Executive Summary & Compound Profile

5-(4-Chlorophenyl)-3-methylisoxazole is a crystalline solid used as a scaffold in medicinal
chemistry. Its synthesis—often involving the cycloaddition of nitrile oxides or the reaction of
chalcones with hydroxylamine—can yield regioisomeric mixtures.

Accurate melting point (MP) determination is the primary rapid-response quality control (QC)
method to:

e Assess Purity: Depression of the MP range indicates solvent occlusion or unreacted starting
materials (e.g., 4-chlorobenzaldehyde).

» Verify Regiochemistry: Distinguish the target (5-aryl-3-methyl) from its isomer (3-aryl-5-
methyl), which typically exhibits a distinct melting profile.

Compound Specifications
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Property Specification

IUPAC Name 5-(4-chlorophenyl)-3-methyl-1,2-oxazole
Molecular Formula C10HsCINO

Molecular Weight 193.63 g/mol

Target MP Range Typically 82°C — 86°C (Pure Form)

- ] 3-(4-chlorophenyl)-5-methylisoxazole
Critical Impurity (Regioisomer)

Methodological Comparison: Selecting the Right
Technique

For this specific isoxazole derivative, we compared three determination methods. The
Automated Capillary method is recommended for routine QC, while DSC is required for
thermodynamic validation.

Comparative Performance Data

Automated Capillary  Differential Scanning  Manual Oil Bath

Feature . .
(Recommended) Calorimetry (DSC) (Thiele Tube)
Precision High (z0.3°C) Ultra-High (x0.1°C) Low (£1.0°C)
Sample Regq. 2-5mg 2-10 mg >100 mg
High (3-6
Throughput Low (1 sample/run) Low (1 sample/run)
samples/run)
Visual only (opacity Excellent i
Polymorph ID ) Impossible
change) (Endothermic peaks)
High (consumables +
Cost/Run Low Very Low
gas)
o Routine Batch Reference Standard Educational/Rough
Suitability o o
Release Characterization Estimation
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Expert Insight: While DSC provides the "true" thermodynamic melting point (onset temperature),
the capillary method is preferred for daily synthesis monitoring of 5-(4-Chlorophenyl)-3-
methylisoxazole due to its speed and ability to visually detect decomposition (darkening) prior

to melting.

Experimental Protocol: Automated Capillary Method
(USP <741> Aligned)

This protocol ensures reproducibility and eliminates operator bias common in manual visual
detection.

Phase 1: Sample Preparation

Objective: Ensure uniform heat transfer.

¢ Drying: Dry the crude isoxazole in a vacuum oven at 40°C for 4 hours to remove residual
solvents (e.g., ethanol, hexane) which significantly depress the MP.

o Pulverization: Grind the sample into a fine, homogeneous powder using an agate mortar.
Coarse crystals lead to broad melting ranges.

e Loading: Fill a clean glass capillary tube (1.5 mm O.D.) to a height of 2-3 mm.

o Packing: Tap the capillary on a hard surface or use a drop-tube to pack the powder tightly.
Loose packing causes air pockets and uneven heating.

Phase 2: Instrument Configuration
o Start Temperature: 70°C (approx. 10-15°C below expected MP).

e Ramp Rate: 1.0°C/min.
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o Note: Faster rates (>2°C/min) will result in a "lag error,"” causing the observed MP to
appear higher than the actual value.

e Stop Temperature: 100°C.

Phase 3: Determination & Analysis[3]

« Insert the capillary into the heating block.
« Initiate the temperature ramp.
» Record Point A (Onset): The first visible appearance of liquid droplets (meniscus formation).

e Record Point B (Clear Point): The temperature at which the last solid particle disappears.

Acceptance Criteria

o Melting Range: The difference between Point A and Point B must be < 2.0°C.

» Purity Indicator: A range >2°C suggests <98% purity or isomeric contamination.

Validating the Regioisomer (The "Isoxazole
Challenge")

A common synthetic pitfall is the formation of the 3-(4-chlorophenyl)-5-methylisoxazole isomer.
o Target Compound (5-Aryl): MP typically 82—86°C.
» Regioisomer (3-Aryl): MP typically 90-92°C or higher (depending on polymorph).

Workflow for Isomer Discrimination: If the observed MP is >88°C, do not release the batch.
Proceed immediately to *H-NMR analysis. The methyl group shift is diagnostic:

o 3-Methyl (Target): Methyl singlet appears upfield (~2.2-2.3 ppm).

o 5-Methyl (Isomer): Methyl singlet appears slightly downfield (~2.4—-2.5 ppm) due to proximity
to the oxygen.
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Visualization: Decision Logic & Workflow

The following diagram illustrates the critical decision pathways for characterizing this
compound, ensuring no impure batches are released.

Crude 5-(4-Chlorophenyl)-3-methylisoxazole

Dry (40°C, Vac) & Grind

Select Method

Routine QC \Validation/Polymorphs

Auto-Capillary DSC Analysis
(Ramp 1°C/min) (Heat Flow)

Analyze Melting Range

Range <= 2°C?

Yes (e.g. 83-84°C) \No (Range >2°C)

PASS: Purity >98% FAIL: Recrystallize

Confirm Identity via NMR (Check Solvents/Isomers)

Click to download full resolution via product page

Caption: Workflow for the thermal characterization and quality control of isoxazole
intermediates.
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chlorophenyl-3-methylisoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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